molecular formula C17H21N3O4 B5646712 N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

Cat. No. B5646712
M. Wt: 331.4 g/mol
InChI Key: OQFLHIMFZJMCEB-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals characterized by complex molecular structures that exhibit a range of biological and chemical properties. Although specific information on this exact compound is limited, its structural components suggest significance in pharmacological and chemical research.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, often including esterification, Claisen type reactions, and amidation processes. For example, Ikemoto et al. (2005) described the synthesis of a similar compound, an orally active CCR5 antagonist, through a series of chemical reactions starting from esterification and culminating in amidation (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using techniques like IR and NMR spectroscopy, as well as X-ray analysis. For instance, Gein et al. (2017) used IR and NMR spectroscopy to determine the structure of N-aryl-tetrahydro-benzoxadiazocine carboxamides (Gein et al., 2017).

Chemical Reactions and Properties

These compounds can engage in a variety of chemical reactions, including three-component reactions and cyclizations. The products of these reactions are often influenced by the choice of catalysts and reaction conditions. For instance, the work by Mohamed (2021) shows the synthesis of ethyl amino-methoxymethyl-benzo thiazolopyridine carboxylates via multi-component reactions (Mohamed, 2021).

properties

IUPAC Name

N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-22-11-15-19-16(24-20-15)6-8-18-17(21)13-7-9-23-14-5-3-2-4-12(14)10-13/h2-5,13H,6-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFLHIMFZJMCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)CCNC(=O)C2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

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